
(4-Benzylpiperidin-1-yl)(2-bromophenyl)methanone
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Overview
Description
4-Benzyl-1-(2-bromobenzoyl)piperidine is a chemical compound with the molecular formula C19H20BrNO and a molecular weight of 358.27 g/mol It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
The synthesis of 4-benzyl-1-(2-bromobenzoyl)piperidine typically involves the reaction of 4-benzylpiperidine with 2-bromobenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
4-Benzyl-1-(2-bromobenzoyl)piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Benzyl-1-(2-bromobenzoyl)piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.
Biology: This compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 4-benzyl-1-(2-bromobenzoyl)piperidine involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
4-Benzyl-1-(2-bromobenzoyl)piperidine can be compared with other similar compounds, such as:
1-(4-Bromobenzyl)piperidine: This compound has a similar structure but lacks the benzoyl group, which can lead to different chemical and biological properties.
4-Bromo-N-Cbz-piperidine: This compound contains a carbobenzyloxy (Cbz) protecting group, which can influence its reactivity and applications.
Properties
Molecular Formula |
C19H20BrNO |
---|---|
Molecular Weight |
358.3 g/mol |
IUPAC Name |
(4-benzylpiperidin-1-yl)-(2-bromophenyl)methanone |
InChI |
InChI=1S/C19H20BrNO/c20-18-9-5-4-8-17(18)19(22)21-12-10-16(11-13-21)14-15-6-2-1-3-7-15/h1-9,16H,10-14H2 |
InChI Key |
IIJMHLAYNAIDIS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
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